Cas no 1448079-18-2 (6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 1,3-benzothiazol-6-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
- Methanone, 6-benzothiazolyl[4-[(3-bromo-2-pyridinyl)oxy]-1-piperidinyl]-
- 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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- Inchi: 1S/C18H16BrN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2
- InChI Key: PEVBUFBVCAGXQS-UHFFFAOYSA-N
- SMILES: C(C1C=C2SC=NC2=CC=1)(N1CCC(OC2=NC=CC=C2Br)CC1)=O
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6359-4814-2μmol |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-5μmol |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-10μmol |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-20μmol |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-1mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-2mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-3mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-4mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-5mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6359-4814-10mg |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole |
1448079-18-2 | 10mg |
$118.5 | 2023-09-09 |
6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
Introduction to Compound with CAS No. 1448079-18-2 and Product Name: 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
The compound with the CAS number 1448079-18-2 and the product name 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this compound incorporates multiple pharmacophoric elements, including a piperidine moiety and a benzothiazole ring, which are known for their biological activity and interaction with various biological targets.
Recent research in medicinal chemistry has highlighted the importance of designing molecules with multiple functional groups to enhance their binding affinity and selectivity towards therapeutic targets. The presence of a 3-bromopyridin-2-yl group in the structure of this compound suggests its potential as a versatile building block for further chemical modifications. This group can serve as a point of attachment for various pharmacophores, enabling the synthesis of novel derivatives with tailored biological properties.
The piperidine-1-carbonyl moiety is another key feature of this compound, which is often employed in the design of bioactive molecules due to its ability to form stable hydrogen bonds with biological targets. This moiety is particularly relevant in the context of central nervous system (CNS) drugs, where it has been shown to enhance blood-brain barrier penetration. The combination of these structural elements makes 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous physiological processes and are considered attractive therapeutic targets due to their critical roles in cellular signaling pathways. The benzothiazole ring, in particular, has been extensively studied for its ability to modulate PPIs by interfering with protein-protein interactions through hydrophobic and electrostatic interactions.
Recent studies have demonstrated that benzothiazole derivatives can exhibit potent inhibitory activity against various PPIs, making them valuable tools for both academic research and drug development. The 4-[oxy]piperidine-1-carbonyl group in this compound is expected to contribute to its binding affinity by forming specific interactions with the target protein. This structural feature is particularly relevant for designing molecules that can selectively inhibit aberrant protein-protein interactions associated with diseases such as cancer and neurodegenerative disorders.
In addition to its potential as a PPI inhibitor, this compound may also have applications in other therapeutic areas. For instance, the 3-bromopyridin-2-yl group could be used to develop molecules that interact with ion channels or receptors involved in neurological disorders. The piperidine moiety, known for its ability to cross the blood-brain barrier, makes it an ideal candidate for CNS drug development. This property is particularly important for treating neurological conditions where access to the brain is limited.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal-catalyzed coupling reactions has been instrumental in achieving efficient and scalable production methods. These techniques not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
Once synthesized, this compound can be further modified using various chemical strategies to enhance its biological activity and pharmacokinetic properties. For example, derivatization at the 3-bromopyridin-2-yl group can introduce new functional groups that improve solubility or metabolic stability. Similarly, modifications at the piperidine ring can fine-tune binding affinity and selectivity towards specific biological targets.
The potential applications of this compound extend beyond drug development into areas such as chemical biology and biomarker discovery. By serving as a tool compound, it can be used to study protein-protein interactions and identify novel therapeutic targets. Additionally, it may be employed in high-throughput screening campaigns to identify lead compounds for further optimization.
In conclusion, 6-{4-[(3-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole (CAS No. 1448079-18-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this will play an increasingly important role in developing innovative therapies.
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